molecular formula C12H10FNO2 B7549579 4-fluoro-N-(furan-2-ylmethyl)benzamide

4-fluoro-N-(furan-2-ylmethyl)benzamide

Cat. No.: B7549579
M. Wt: 219.21 g/mol
InChI Key: CQVMMLOUICWDFD-UHFFFAOYSA-N
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Description

4-Fluoro-N-(furan-2-ylmethyl)benzamide is a benzamide derivative featuring a fluorine atom at the para-position of the benzoyl group and a furan-2-ylmethyl substituent on the amide nitrogen. For example, 4-fluoro-N-(furan-2-ylmethyl)-2-nitrobenzamide (1e) was synthesized in 71% yield from 4-fluoro-2-nitrobenzoic acid and furfurylamine .

Properties

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVMMLOUICWDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(furan-2-ylmethyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring

Modifications to the benzamide ring significantly influence physicochemical and biological properties:

Compound Substituent(s) on Benzamide Ring Key Observations Reference
4-Fluoro-N-(furan-2-ylmethyl)benzamide 4-F Fluorine at para-position enhances electron-withdrawing effects, potentially stabilizing amide bonds.
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide 4-F, 1,3-dioxoisoindolin-2-yl Crystallizes in monoclinic space group; hydrogen bonding via N-H···O and O-H···O stabilizes 3D framework .
CID890517 (4-fluoro-N-(2-piperidin-1-ylphenyl)benzamide) 4-F, 2-piperidin-1-ylphenyl para-Fluorine critical for EP2 receptor potentiation; replacement with meta- or ortho-F reduces activity .
4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide 4-Br, 3-CH₃ Bromine increases molecular weight and lipophilicity compared to fluorine .

Key Insights :

  • Fluorine at the para-position is a common pharmacophore in bioactive benzamides (e.g., EP2 receptor modulators) due to its electron-withdrawing nature and metabolic stability .
  • Bulkier substituents (e.g., Br, NO₂) may enhance steric hindrance but reduce solubility .

Variations in the Amide Nitrogen Substituent

The nature of the amide nitrogen substituent impacts molecular conformation and biological interactions:

Compound Amide Nitrogen Substituent Synthesis Yield (%) Notable Properties Reference
This compound Furan-2-ylmethyl N/A Furan ring introduces π-π stacking potential; moderate polarity due to oxygen atom.
N-(Thiophen-2-ylmethyl)-2-nitrobenzamide (1f) Thiophen-2-ylmethyl 86 Thiophene enhances lipophilicity; sulfur participates in hydrophobic interactions.
CID890517 2-Piperidin-1-ylphenyl N/A Piperidine moiety essential for EP2 receptor binding; replacement with morpholine abolishes activity .
4-Fluoro-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide 2-Fluorobenzyl, furan-2-ylmethyl N/A Dual fluorination and benzyl group may increase steric bulk and metabolic stability .

Key Insights :

  • Furan and thiophene substituents provide distinct electronic profiles: furan is more polar due to oxygen, while thiophene is more lipophilic .
  • Piperidine-containing benzamides exhibit receptor-specific activity, emphasizing the role of nitrogen heterocycles in target engagement .

Spectroscopic and Crystallographic Comparisons

Spectroscopic Data :

  • NMR : For 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, $ ^1H $ NMR (DMSO-d₆) shows characteristic peaks for aromatic protons (δ 7.8–8.1 ppm) and amide N-H (δ 10.3 ppm) . Similar shifts are observed in analogues like TG6–133-1 (δ 9.5 ppm for N-H) .
  • X-ray Crystallography: The crystal structure of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide reveals a monoclinic lattice (space group $ P2_1/n $) with intermolecular hydrogen bonds stabilizing the 3D framework .

Computational Studies :

  • Density functional theory (DFT) calculations for the above compound align with experimental data, confirming optimized bond lengths and angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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